4-butyl-N-[2-(trifluoromethyl)phenyl]cyclohexanecarboxamide
Übersicht
Beschreibung
4-butyl-N-[2-(trifluoromethyl)phenyl]cyclohexanecarboxamide is a chemical compound that features a trifluoromethyl group, which is known for its significant impact on the pharmacological properties of molecules.
Wissenschaftliche Forschungsanwendungen
4-butyl-N-[2-(trifluoromethyl)phenyl]cyclohexanecarboxamide has several scientific research applications:
Pharmaceuticals: Due to the presence of the trifluoromethyl group, this compound exhibits enhanced metabolic stability and bioavailability, making it a potential candidate for drug development.
Agrochemicals: The compound’s stability and bioactivity make it suitable for use in the development of agrochemicals, such as herbicides and pesticides.
Materials Science: Its unique chemical properties allow for its use in the synthesis of advanced materials with specific functionalities.
Vorbereitungsmethoden
The synthesis of 4-butyl-N-[2-(trifluoromethyl)phenyl]cyclohexanecarboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-butylcyclohexanecarboxylic acid and 2-(trifluoromethyl)aniline.
Coupling Reaction: The key step involves the coupling of the carboxylic acid with the aniline derivative. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Analyse Chemischer Reaktionen
4-butyl-N-[2-(trifluoromethyl)phenyl]cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, leading to the formation of various derivatives.
Wirkmechanismus
The mechanism of action of 4-butyl-N-[2-(trifluoromethyl)phenyl]cyclohexanecarboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. This interaction can modulate the activity of the target, leading to the desired pharmacological effects .
Vergleich Mit ähnlichen Verbindungen
4-butyl-N-[2-(trifluoromethyl)phenyl]cyclohexanecarboxamide can be compared with other similar compounds, such as:
4-butyl-N-[2-(trifluoromethyl)phenyl]benzamide: This compound has a similar structure but with a benzamide group instead of a cyclohexanecarboxamide group. The cyclohexane ring in the former provides additional conformational flexibility.
4-butyl-N-[2-(trifluoromethyl)phenyl]acetamide: This compound has an acetamide group, which is smaller and less sterically hindered compared to the cyclohexanecarboxamide group, potentially leading to different biological activities.
Eigenschaften
IUPAC Name |
4-butyl-N-[2-(trifluoromethyl)phenyl]cyclohexane-1-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24F3NO/c1-2-3-6-13-9-11-14(12-10-13)17(23)22-16-8-5-4-7-15(16)18(19,20)21/h4-5,7-8,13-14H,2-3,6,9-12H2,1H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZURQRCJLRYBEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)C(=O)NC2=CC=CC=C2C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.